N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide
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Overview
Description
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide is a heterocyclic compound that contains a thiazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting thioglycolic acid with an appropriate amine in the presence of a catalyst such as hydrochloric acid.
Acetylation: The thiazolidine derivative is then acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Pyridine-4-carbohydrazide: The acetylated intermediate is then coupled with pyridine-4-carbohydrazide under reflux conditions in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts can be employed to achieve efficient and green synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide involves several molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and reduces oxidative stress in cells.
Comparison with Similar Compounds
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide can be compared with other similar compounds such as:
Thiazolidinediones: Known for their antidiabetic activity by stimulating the PPARγ receptor.
Thiazolidine-2,4-dione Derivatives: Exhibiting antimicrobial and antioxidant activities.
Pyridine Derivatives: Used in various pharmaceutical applications for their diverse biological activities.
The uniqueness of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide lies in its combined thiazolidine and pyridine moieties, which contribute to its broad spectrum of biological activities.
Properties
Molecular Formula |
C11H10N4O4S |
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Molecular Weight |
294.29 g/mol |
IUPAC Name |
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H10N4O4S/c16-8(5-7-10(18)13-11(19)20-7)14-15-9(17)6-1-3-12-4-2-6/h1-4,7H,5H2,(H,14,16)(H,15,17)(H,13,18,19) |
InChI Key |
TUZAXGJNUBUZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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